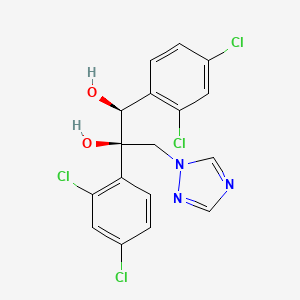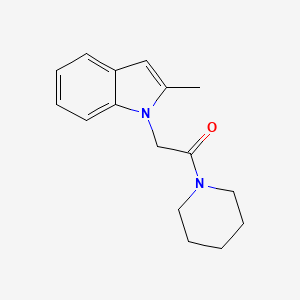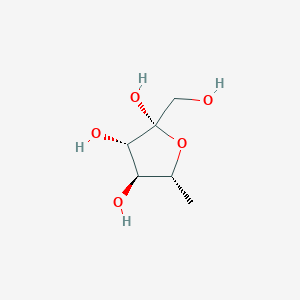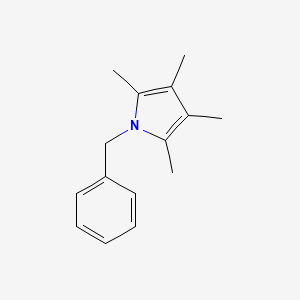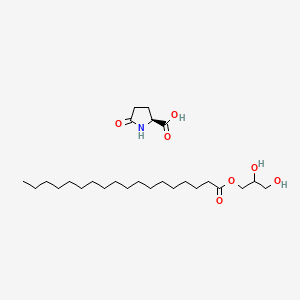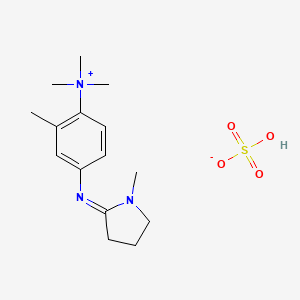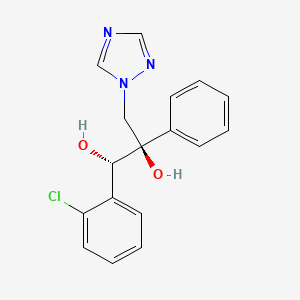
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, a chlorophenyl group, and a phenyl group
Métodos De Preparación
The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves several steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:
Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using reagents such as chlorobenzene and bromobenzene.
Formation of the Propanediol Backbone: The propanediol backbone is formed through a series of reduction and oxidation reactions, typically involving reagents such as sodium borohydride and hydrogen peroxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other functional groups using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenyl groups may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can be compared with other similar compounds, such as:
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2S)-: This is a stereoisomer of the compound with different spatial arrangement of atoms, which may result in different chemical and biological properties.
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-: Another stereoisomer with distinct properties.
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-: Yet another stereoisomer with unique characteristics.
The uniqueness of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
107659-53-0 |
|---|---|
Fórmula molecular |
C17H16ClN3O2 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
(1S,2R)-1-(2-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-9-5-4-8-14(15)16(22)17(23,10-21-12-19-11-20-21)13-6-2-1-3-7-13/h1-9,11-12,16,22-23H,10H2/t16-,17-/m0/s1 |
Clave InChI |
ACPLCGSGIGQMOO-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@](CN2C=NC=N2)([C@H](C3=CC=CC=C3Cl)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C(C3=CC=CC=C3Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


